molecular formula C12H17N3O3 B6644187 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid

1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid

Cat. No. B6644187
M. Wt: 251.28 g/mol
InChI Key: XSIBNAXPUTVGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been widely studied for its potential use in scientific research. CPPC belongs to the class of compounds known as cyclobutane carboxylic acids, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid is not fully understood, but it is thought to work by modulating the activity of certain enzymes and receptors in the brain. 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid can increase the levels of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and physiological effects:
1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid for use in lab experiments is its high purity and stability. 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid is a synthetic compound, which means that it can be produced in large quantities with a high degree of consistency. However, one limitation of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid. One area of research that is currently being explored is the use of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of new synthetic compounds based on the structure of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid, which may have even greater neuroprotective effects. Overall, the potential applications of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid in scientific research are vast, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid typically involves the reaction of 3-pyrazol-1-ylpropanol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has been shown to have neuroprotective effects. 1-(3-Pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

1-(3-pyrazol-1-ylpropylcarbamoyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10(12(11(17)18)4-1-5-12)13-6-2-8-15-9-3-7-14-15/h3,7,9H,1-2,4-6,8H2,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBNAXPUTVGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NCCCN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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